molecular formula C25H33N3O3 B244734 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-(2-methylpropoxy)benzamide

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-(2-methylpropoxy)benzamide

Cat. No. B244734
M. Wt: 423.5 g/mol
InChI Key: VSWRORMAYXQUPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-(2-methylpropoxy)benzamide, commonly known as BPPB, is a novel compound that has been synthesized and studied for its potential applications in scientific research. It belongs to the class of piperazine derivatives and has shown promising results in various studies.

Mechanism of Action

BPPB exerts its effects by binding to and modulating the activity of certain proteins and enzymes in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. BPPB has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation in the body.
Biochemical and Physiological Effects:
BPPB has been shown to have various biochemical and physiological effects in the body. It has been shown to improve cognitive function by increasing acetylcholine levels in the brain. BPPB has also been shown to reduce oxidative stress and inflammation, which can have beneficial effects on various diseases. Additionally, it has been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BPPB in lab experiments is its potential as a lead compound for developing new drugs. It has shown promising results in various studies and could be further developed for clinical use. However, one of the limitations of using BPPB in lab experiments is its limited availability and high cost. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of BPPB. One area of research could be the development of BPPB-based drugs for the treatment of various diseases, including neurodegenerative diseases and cancer. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Furthermore, the synthesis of BPPB derivatives could lead to the development of more potent and selective compounds for specific applications.

Synthesis Methods

The synthesis of BPPB involves the reaction of 4-(4-aminophenyl)piperazine with 4-butanoylbenzoic acid and 4-(2-methylpropoxy)benzoyl chloride. The reaction is carried out in the presence of a base and an organic solvent, such as dichloromethane or ethyl acetate. The product is then purified through column chromatography to obtain pure BPPB.

Scientific Research Applications

BPPB has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug development. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. BPPB has also been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, it has been used as a lead compound for developing new drugs for various diseases.

properties

Molecular Formula

C25H33N3O3

Molecular Weight

423.5 g/mol

IUPAC Name

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-(2-methylpropoxy)benzamide

InChI

InChI=1S/C25H33N3O3/c1-4-5-24(29)28-16-14-27(15-17-28)22-10-8-21(9-11-22)26-25(30)20-6-12-23(13-7-20)31-18-19(2)3/h6-13,19H,4-5,14-18H2,1-3H3,(H,26,30)

InChI Key

VSWRORMAYXQUPR-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC(C)C

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC(C)C

Origin of Product

United States

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